
Dibenzylideneacetone
Overview
Description
Dibenzylideneacetone (DBA), a symmetrical α,β-unsaturated ketone, is synthesized via Claisen-Schmidt condensation between aromatic aldehydes and acetone under basic conditions . Structurally, it consists of two benzylidene groups conjugated with a central acetone moiety, forming a planar, π-conjugated system. This structure underpins its diverse applications:
- Catalysis: DBA serves as a ligand in palladium(0) complexes (e.g., Pd₂(dba)₃), widely used in cross-coupling reactions (Suzuki, Negishi) due to its electron-rich π-system stabilizing Pd⁰ intermediates .
- Nonlinear Optics (NLO): DBA derivatives exhibit strong two-photon absorption (TPA) and optical limiting (OL) properties, attributed to extended conjugation and substituent effects .
- Biological Activities: DBA analogs show antiprotozoal (e.g., against Trypanosoma cruzi), antiplasmodial, and β-amyloid plaque-binding activities, with structure-activity relationships (SAR) heavily influenced by substituents .
Preparation Methods
Dibenzylideneacetone can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetone . The reaction is typically carried out in the presence of a base such as sodium hydroxide in an aqueous-alcoholic solution. The mixture is stirred vigorously at a temperature of 20-25°C, resulting in the formation of a yellow precipitate, which is then filtered and purified .
Chemical Reactions Analysis
Cycloaddition Reactions
DBA undergoes photochemical [2+2] cycloaddition upon UV exposure, forming dimeric and trimeric cyclobutane derivatives . Additionally, it participates in Hetero-Diels-Alder reactions (a [4+2] cycloaddition) .
Key Observations :
-
Reagents/Conditions : Sunlight or UV light for [2+2]; dienophiles (e.g., electron-deficient alkenes) for Diels-Alder.
-
Products : Cyclobutane dimers/trimers or six-membered heterocycles .
Organometallic Complex Formation
DBA serves as a labile ligand in transition-metal catalysis. Its π-system coordinates with metals like palladium, forming complexes such as tris(this compound)dipalladium(0) (Pd₂(dba)₃) .
Applications :
-
Catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Precursor for synthesizing phosphine-ligated metal complexes .
Transfer Hydrogenation
DBA participates in transfer hydrogenation , acting as a hydrogen acceptor. This reaction typically employs a metal catalyst (e.g., Ru or Ir) and a hydrogen donor (e.g., formic acid) .
Example :
-
Reagents : DBA, formic acid, [Ru(p-cymene)Cl₂]₂.
-
Product : Hydrogenated derivatives (e.g., dibenzylacetone) .
Nazarov Cyclization
In acidic conditions, DBA undergoes Nazarov-like cyclization , forming pentacyclic structures. This electrocyclic reaction is driven by conjugation stabilization .
Mechanism :
-
Protonation of the carbonyl oxygen.
-
Conrotatory 4π-electrocyclic ring closure.
Michael Addition
DBA’s α,β-unsaturated system reacts with nucleophiles (e.g., amines, enolates) in Michael additions . The reaction proceeds via 1,4-conjugate addition .
Example :
Lewis Acid-Mediated Condensation
DBA engages in Lewis acid-catalyzed condensations , such as reactions with aldehydes or ketones. For example, BF₃·OEt₂ promotes coupling with aromatic aldehydes to form extended conjugated systems .
Research Insights
-
Isomer Dynamics : The trans,trans isomer dominates (~60%) in standard syntheses due to its thermodynamic stability and planar conjugation .
-
Solubility Effects : DBA’s insolubility in water necessitates ethanol or acetone as reaction solvents .
-
Catalytic Versatility : Pd₂(dba)₃ is pivotal in organic synthesis for C–C bond formations, demonstrating DBA’s utility beyond stoichiometric reactions .
Scientific Research Applications
Photonic Applications
Nonlinear Optical Properties
Dibenzylideneacetone derivatives have been investigated for their nonlinear optical properties, making them suitable for applications in photonics. A study highlighted the potential of these compounds for optical frequency conversion. The linear and nonlinear optical characterization revealed that certain DBA derivatives exhibit high molecular hyperpolarizability, indicating their capability to convert infrared light into visible light. Specifically, the compound 4-DMDBA demonstrated a βHRS value three times higher than a reference compound, showcasing its promise in photonic device development .
Compound | βHRS Value (cm^4/statvolt) | Application Potential |
---|---|---|
4-DMDBA | 52 | Optical frequency converters |
Reference Compound | Lower | Comparison standard |
Cancer Research
Anticancer Properties
This compound has shown considerable promise as an anticancer agent. Research indicates that DBA can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand), enhancing apoptosis in colon cancer cells through mechanisms involving the downregulation of anti-apoptotic proteins and upregulation of death receptors . In vitro studies demonstrated that DBA significantly increased TRAIL-induced apoptosis, with combinations leading to an 81% increase in cell death compared to controls .
Cervical Cancer Studies
Recent studies have focused on the effects of DBA on cervical cancer cells, revealing its cytotoxicity and potential as a therapeutic agent. DBA was found to inhibit STAT3 signaling, which is critical for tumor growth and survival. This compound induced apoptosis in cervical cancer cells by regulating pro-apoptotic proteins and enhancing oxidative stress via reactive oxygen species (ROS) activation . These findings suggest that DBA could be developed into a viable treatment option for cervical cancer.
Study Focus | Key Findings |
---|---|
TRAIL Sensitization | Enhanced apoptosis via receptor modulation |
Cervical Cancer | Induced apoptosis through STAT3 inhibition |
Trypanocidal Activity
This compound derivatives have also been explored for their trypanocidal properties against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds such as A3K2A1 and A3K2A3 exhibited potent activity with sub-micromolar EC50 values, indicating their potential as therapeutic agents against this parasite . The mechanism involves oxidative damage leading to parasite cell death, further highlighting the versatility of DBA in addressing various health challenges.
Compound | Activity (EC50) | Target Organism |
---|---|---|
A3K2A1 | Sub-micromolar | Trypanosoma cruzi |
A3K2A3 | Sub-micromolar | Trypanosoma cruzi |
Mechanism of Action
The mechanism of action of Dibenzylideneacetone involves its interaction with various molecular targets and pathways. Its conjugated diene system allows it to participate in electron transfer reactions, making it a useful compound in redox reactions. It can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
DBA derivatives and analogs are tailored for specific applications by modifying substituents or core structures. Below is a systematic comparison across structural, catalytic, optical, and biological domains.
Key Findings :
- Pyridinyl (pyr-dba) and thienyl analogs enhance biological and catalytic properties via heteroatom inclusion .
- Chlorine substituent position (2- vs. 3-) significantly impacts TPA cross-sections (2-DCDBA: 1,200 GM; 3-DCDBA: 800 GM) .
Catalytic Performance of DBA-Based Pd Complexes
Key Findings :
- Thienyl-dba improves oxidative addition rates due to stronger Pd-ligand π-backbonding .
- Electron-deficient dba derivatives stabilize Pd⁰ in ligand-free systems, enabling scalable catalysis .
Nonlinear Optical Properties
Key Findings :
- Electron-withdrawing groups (e.g., Cl) at the 2-position maximize TPA via enhanced charge transfer .
- Extended conjugation (diarylideneacetone) doubles TPA efficiency compared to DBA .
Key Findings :
Biological Activity
Dibenzylideneacetone (DBA) is a compound that has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activity of DBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
DBA is a synthetic organic compound derived from acetone and benzaldehyde. It belongs to a class of compounds known as chalcones, which are characterized by their conjugated double bond systems. The structure of DBA is shown below:
1. Anticancer Activity
DBA has been studied for its potential as an anticancer agent. Research indicates that DBA can sensitize cancer cells to apoptosis, particularly in colon cancer cells. It achieves this by:
- Induction of Apoptosis : DBA enhances TRAIL-induced apoptosis through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic protein levels. Specifically, it decreases the expression of antiapoptotic proteins while increasing pro-apoptotic proteins such as DR4 and DR5, independent of p53 signaling pathways .
- Regulation of Reactive Oxygen Species (ROS) : DBA induces ROS production, which is critical for promoting apoptosis in various cancer cell lines .
- Inhibition of Oncogenic Pathways : It has been shown to inhibit STAT3 signaling, which is associated with malignant progression in several cancers .
2. Antiparasitic Activity
DBA analogs have demonstrated potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Key findings include:
- Structure-Activity Relationship (SAR) : Certain analogs exhibit sub-micromolar EC50 values, indicating strong antitrypanosomal activity. For instance, a compound with a nitro group on one aryl ring showed an EC50 value of 0.20 μM .
- Mechanism : The presence of a Michael acceptor in DBA derivatives is crucial for their antiparasitic effects, suggesting that these compounds may induce cellular damage through oxidative stress mechanisms .
1. Cancer Cell Studies
A study conducted on colon cancer cells revealed that DBA significantly enhanced TRAIL-induced apoptosis. The results indicated that DBA treatment led to:
- Increased caspase activity.
- Upregulation of death receptors DR4 and DR5.
- Downregulation of decoy receptor-2, enhancing TRAIL sensitivity .
2. Antitrypanosomal Activity
In vitro studies on DBA analogs against T. b. brucei demonstrated:
- Potent antitrypanosomal effects with several analogs having selectivity indexes (SIs) above 10.
- Time-kill experiments showed effective parasite reduction within hours .
Data Tables
Q & A
Q. Basic: How can researchers optimize the synthesis of dibenzylideneacetone (DBA) to ensure high purity and yield?
Answer:
The Claisen-Schmidt condensation between benzaldehyde and acetone under alkaline conditions is the standard synthetic route. Key parameters include:
- Temperature control : Maintain reaction temperatures between 45–80°C to balance reaction rate and side-product formation .
- Solvent selection : Use ethanol or THF for better solubility of intermediates. Recrystallization from chloroform or acetone yields high-purity DBA .
- Stoichiometric ratios : A 2:1 molar ratio of benzaldehyde to acetone minimizes unreacted starting materials .
- Purification : Vacuum filtration and washing with cold ethanol remove residual sodium hydroxide byproducts .
Q. Advanced: What structural modifications enhance DBA derivatives' binding affinity to β-amyloid plaques for neurodegenerative disease imaging?
Answer:
Evidence from SAR studies shows:
- Substituent position : Para-substituted electron-withdrawing groups (e.g., –NO₂, –F) improve binding (e.g., radioiodinated derivatives exhibit ) . Ortho-substituents disrupt planar conformation, reducing affinity .
- Radiolabeling strategies : -PEGylated DBA derivatives (e.g., compounds 83 , 85 ) combine high brain permeability (4.13–5.15% ID/g at 2 min) with rapid clearance, minimizing background noise in PET imaging .
- Validation : Autoradiography using postmortem AD brain sections confirms specificity for Aβ(1-42) aggregates .
Q. Basic: What analytical techniques are critical for characterizing DBA and its metal complexes?
Answer:
- NMR spectroscopy : and NMR confirm alkene geometry and ligand coordination in Pd/DBA complexes (e.g., tris(this compound)dipalladium(0)) .
- X-ray crystallography : Resolves Pd–alkene bonding distances (e.g., 320 pm Pd–Pd separation in [Pd₂(dba)₃]) .
- Elemental analysis : Quantifies Pd content (23.2% in [Pd₂(dba)₃]) to verify stoichiometry .
- HPLC : Monitors purity (>98%) and degradation products during storage .
Q. Advanced: How does tris(this compound)dipalladium(0) ([Pd₂(dba)₃]) catalyze Suzuki-Miyaura coupling reactions?
Answer:
The mechanism involves:
- Pre-catalyst activation : [Pd₂(dba)₃] dissociates in solution to generate Pd(0) nanoparticles, which oxidatively add aryl halides .
- Ligand effects : Phosphine ligands (e.g., P(t-Bu)₃) stabilize active Pd species, accelerating transmetallation with boronic acids .
- Substrate scope : Electron-deficient aryl chlorides react efficiently (yields >90%) under mild conditions (60°C, 12 h) .
- Kinetic studies : Turnover frequencies (TOF) correlate with solvent polarity; DMF enhances stability of Pd intermediates .
Q. Basic: What safety protocols are essential when handling DBA and its palladium complexes?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H317 hazard) .
- Ventilation : Use fume hoods to avoid inhalation of Pd dust, which may cause respiratory sensitization .
- Storage : Store [Pd₂(dba)₃] under inert gas (argon) in airtight, light-protected containers to prevent oxidation .
- Waste disposal : Collect Pd-contaminated waste for recovery via approved facilities to mitigate aquatic toxicity (H411) .
Q. Advanced: How can DBA derivatives be engineered for targeted cancer therapy?
Answer:
- Nanoformulation : Encapsulate tris-DBA-Pd in IGF1R/CD44-targeted nanoparticles to enhance solubility and tumor uptake in melanoma models .
- Mechanistic studies : DBA inhibits N-myristoyltransferase 1 (NMT-1), disrupting oncogenic signaling pathways (e.g., MAPK, Akt) .
- In vivo validation : Xenograft models show 60% tumor growth inhibition at 10 mg/kg doses with minimal systemic toxicity .
Q. Advanced: What methodological challenges arise in studying DBA’s photophysical properties?
Answer:
- Quenching effects : DBA’s conjugated dienes exhibit fluorescence quenching in polar solvents; use time-resolved spectroscopy to isolate emission signals .
- Aggregation studies : Dynamic light scattering (DLS) and TEM characterize Pd nanoparticle formation during catalytic cycles .
- Computational modeling : DFT calculations predict charge-transfer transitions in DBA-metal complexes, guiding synthetic design .
Q. Basic: How should researchers validate the reproducibility of DBA-mediated reactions?
Answer:
- Control experiments : Include blank reactions (no catalyst) and commercial Pd catalysts (e.g., Pd/C) for benchmarking .
- Data reporting : Document reaction parameters (temperature, solvent, stirring rate) and characterize products via NMR and GC-MS .
- Collaborative validation : Share protocols via platforms like ChemRxiv for peer verification .
Q. Advanced: What strategies improve the stability of DBA-based catalysts under aerobic conditions?
Answer:
- Ligand design : Bulky N-heterocyclic carbenes (NHCs) shield Pd centers from oxidation, extending catalyst lifetime .
- Additives : Use sacrificial reductants (e.g., ascorbic acid) to regenerate Pd(0) from Pd(II) byproducts .
- Solvent optimization : Degassed THF or toluene minimizes oxygen exposure during coupling reactions .
Q. Advanced: How can DBA derivatives be applied in asymmetric catalysis?
Answer:
- Chiral ligands : Pair [Pd₂(dba)₃] with phosphinooxazoline (PHOX) ligands to achieve enantioselectivity >95% in allylic amination .
- Substrate engineering : Sterically hindered allylic carbonates favor asymmetric induction (e.g., (–)-aurantioclavine synthesis) .
- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Properties
IUPAC Name |
1,5-diphenylpenta-1,4-dien-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKGGPCROCCUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538-58-9 | |
Record name | Dibenzylideneacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.